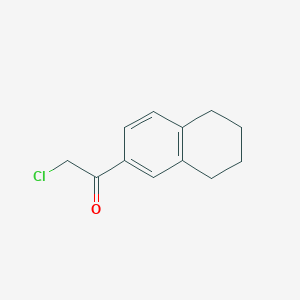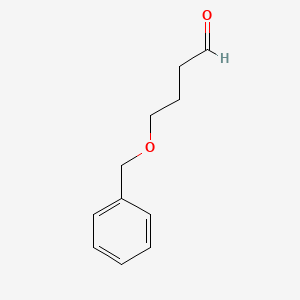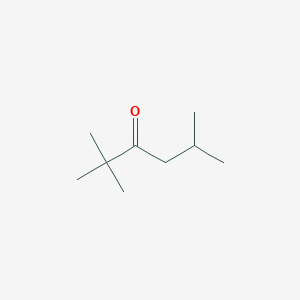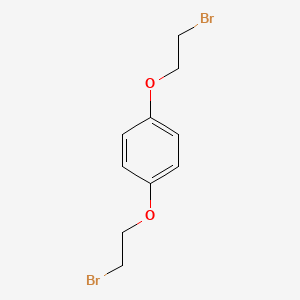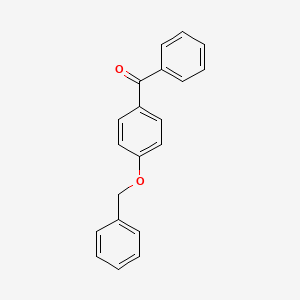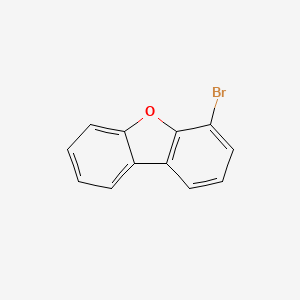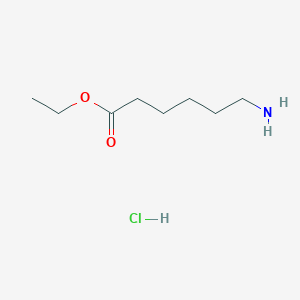
4-シクロヘキセン-1,2-ジカルボン酸ビス(2-エチルヘキシル)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C24H42O4 and a molecular weight of 394.5879 g/mol . It is also known by other names such as 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester . This compound is a diester derived from 4-cyclohexene-1,2-dicarboxylic acid and 2-ethylhexanol. It is commonly used as a plasticizer in various polymer applications .
科学的研究の応用
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and medical devices.
Industry: It is widely used in the manufacturing of flexible PVC products, coatings, and adhesives.
準備方法
The synthesis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of 4-cyclohexene-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to remove water formed during the reaction . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .
化学反応の分析
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
作用機序
The mechanism by which Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exerts its effects involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity . Molecular targets and pathways involved include the esterification sites on the polymer chains .
類似化合物との比較
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be compared with other similar compounds such as:
- Diisononyl phthalate (DINP)
- Di-2-propyl heptyl phthalate (DPHP)
- Diisodecyl phthalate (DIDP)
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)
- Dioctyl terephthalate (DOTP)
- Citrate esters These compounds are also used as plasticizers but differ in their chemical structures and specific applications. Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is unique due to its specific ester groups and cyclohexene ring, which provide distinct properties in terms of flexibility and compatibility with various polymers .
特性
IUPAC Name |
bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVBLKNHJWTATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334342 |
Source


|
| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-49-3 |
Source


|
| Record name | 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

